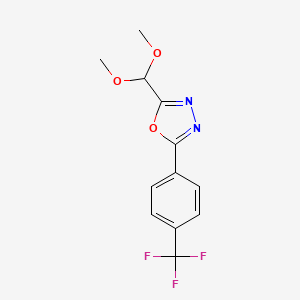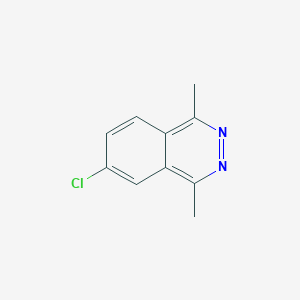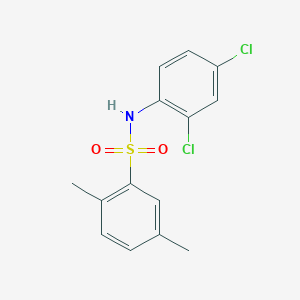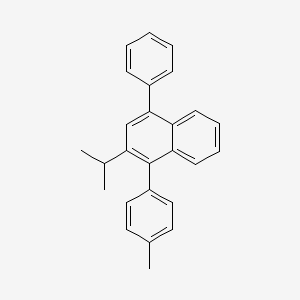
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its complex structure, which includes a naphthalene core substituted with a 4-methylphenyl group, a phenyl group, and an isopropyl group
Métodos De Preparación
The synthesis of 1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where naphthalene is reacted with 4-methylbenzyl chloride and phenylmagnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and reduce production costs.
Análisis De Reacciones Químicas
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-phenyl-2-(propan-2-yl)naphthalene: This compound has a similar structure but differs in the position of the substituents, leading to different chemical properties and reactivity.
1-(4-Methylphenyl)-4-phenyl-2-(methyl)naphthalene: The presence of a methyl group instead of an isopropyl group affects the compound’s steric and electronic properties, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
919341-79-0 |
|---|---|
Fórmula molecular |
C26H24 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-4-phenyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C26H24/c1-18(2)24-17-25(20-9-5-4-6-10-20)22-11-7-8-12-23(22)26(24)21-15-13-19(3)14-16-21/h4-18H,1-3H3 |
Clave InChI |
FPCKTWBHGHSUBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C32)C4=CC=CC=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-](/img/structure/B12635050.png)
![[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12635054.png)
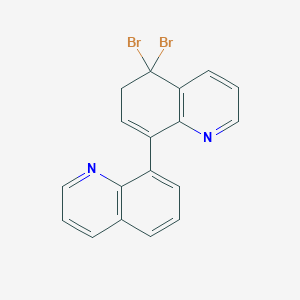
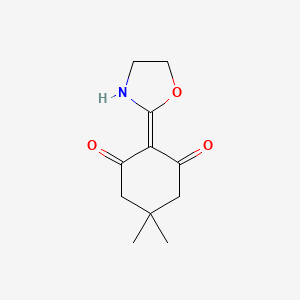
![1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12635087.png)
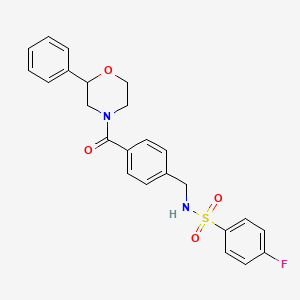
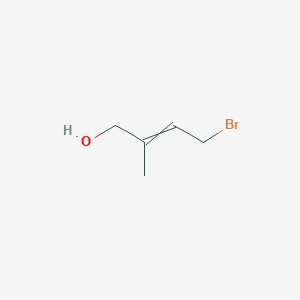
![2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B12635095.png)
![(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12635096.png)
![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)

